4-Formamidobenzene-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-formamidobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-5H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVLOSDNUCWQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=O)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547736 | |
| Record name | 4-Formamidobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34894-11-6 | |
| Record name | 4-Formamidobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of 4 Formamidobenzene 1 Sulfonyl Chloride
Nucleophilic Acyl Substitution at the Sulfonyl Chloride Moiety
The primary reaction pathway for 4-formamidobenzene-1-sulfonyl chloride is nucleophilic substitution at the sulfonyl sulfur atom. This reaction is analogous to nucleophilic acyl substitution in carboxylic acid derivatives masterorganicchemistry.comlibretexts.org. The mechanism of this substitution can vary. Theoretical studies on arenesulfonyl chlorides suggest that the reaction can proceed through a synchronous SN2-like mechanism, involving a single transition state, as seen in chloride-chloride exchange reactions mdpi.comnih.gov. Alternatively, an addition-elimination mechanism, which involves the formation of a pentacoordinate sulfurane intermediate, is also possible, particularly with highly nucleophilic and less sterically hindered reactants mdpi.comnih.gov. The specific pathway is influenced by the nature of the nucleophile, the solvent, and steric or electronic effects from the benzene (B151609) ring mdpi.com.
The reaction of this compound, or its close analogue 4-acetamidobenzenesulfonyl chloride, with primary or secondary amines is a cornerstone of its chemistry, providing a direct route to a wide range of N-substituted sulfonamides. This reaction, often referred to as sulfonylation, typically proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct nih.govlibretexts.org. The general method involves the addition of the sulfonyl chloride to a mixture of the amine and a base, such as sodium carbonate, in a suitable solvent like dichloromethane (B109758) nih.gov.
Research has demonstrated the synthesis of numerous sulfonamides using this method. For instance, 4-acetamidobenzenesulfonyl chloride has been successfully reacted with a variety of amines, including those with aromatic, aliphatic, and heterocyclic scaffolds, to produce the corresponding sulfonamides in good yields nih.govresearchgate.net.
Table 1: Examples of Sulfonamide Synthesis from 4-Acetamidobenzenesulfonyl Chloride and Various Amines This interactive table summarizes the yields of different sulfonamides synthesized from the reaction of 4-acetamidobenzenesulfonyl chloride with diverse amine substrates, as reported in a study by Prachayasittikul et al. nih.gov.
| Amine Substrate | Product | Yield (%) |
|---|---|---|
| 4-Aminophenol | N-(4-hydroxyphenyl)-4-acetamidobenzenesulfonamide | 86 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-4-acetamidobenzenesulfonamide | 82 |
| Aniline (B41778) | N-phenyl-4-acetamidobenzenesulfonamide | 81 |
| N-Methylpiperazine | N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide | 78 |
| 2-Aminopyridine | N-(pyridin-2-yl)-4-acetamidobenzenesulfonamide | 75 |
| Benzylamine | N-benzyl-4-acetamidobenzenesulfonamide | 70 |
| Piperazine (B1678402) (2:1 ratio) | 1,4-bis((4-acetamidophenyl)sulfonyl)piperazine | 68 |
| Morpholine | N-(4-(morpholinosulfonyl)phenyl)acetamide | 66 |
When reacting this compound with amines containing multiple nucleophilic sites, regioselectivity becomes a key consideration. The reaction generally favors the more nucleophilic and less sterically hindered amine. In the case of molecules with two secondary amine groups, such as piperazine, the stoichiometry can be controlled to achieve either mono- or di-substitution. For example, using a 2:1 molar ratio of 4-acetamidobenzenesulfonyl chloride to piperazine leads to the formation of the disubstituted product, 1,4-bis((4-acetamidophenyl)sulfonyl)piperazine nih.gov.
In terms of stereoselectivity, when a chiral amine is used as the nucleophile, the reaction at the achiral sulfonyl center typically proceeds without affecting the stereocenter of the amine. This allows for the synthesis of enantiomerically pure sulfonamides, a critical aspect in the development of chiral drugs and probes.
While the reaction between sulfonyl chlorides and amines often proceeds efficiently with a simple base, catalytic methods have been developed to enhance the reaction scope and proceed under milder conditions. Indium(III) trifluoromethanesulfonate (B1224126) has been reported as an effective catalyst for the sulfonylation of a wide range of amines, including less nucleophilic and sterically hindered anilines, with sulfonyl chlorides organic-chemistry.org.
Another innovative approach involves the activation of primary sulfonamides (which can be readily prepared from this compound) using a pyrylium (B1242799) salt, such as Pyry-BF₄, in the presence of a chloride source like magnesium chloride (MgCl₂) nih.govresearchgate.net. This method generates the highly reactive sulfonyl chloride in situ, which can then be coupled with a variety of nucleophiles, including different amines, to form complex sulfonamides nih.gov. This strategy is particularly valuable for late-stage functionalization in medicinal chemistry nih.govdntb.gov.ua.
The sulfonyl chloride moiety is readily converted into sulfonate esters and sulfonic acids.
Sulfonate Esters: The reaction of this compound with alcohols or phenols in the presence of a base, such as pyridine (B92270), yields the corresponding sulfonate esters libretexts.orgresearchgate.net. The base serves to neutralize the HCl generated during the reaction. This esterification is a standard method for activating hydroxyl groups, as sulfonates are excellent leaving groups in subsequent substitution reactions libretexts.org. Catalytic systems, including indium-based catalysts, can also facilitate this transformation organic-chemistry.org.
Sulfonic Acids: Sulfonyl chlorides are sensitive to hydrolysis and react with water to form the corresponding sulfonic acids libretexts.org. This conversion can occur intentionally by treating the sulfonyl chloride with water, often with heating, or unintentionally during aqueous workup procedures if not handled expeditiously wisc.edugoogle.com. The resulting 4-formamidobenzenesulfonic acid is a strong acid, analogous to sulfuric acid libretexts.org.
The conversion of this compound to 4-formamidobenzene-1-sulfonyl fluoride (B91410) is a synthetically important transformation, as sulfonyl fluorides are valuable electrophiles for applications like "click" chemistry and the development of chemical probes. The most direct method is a halogen exchange reaction (CHLOROFEX), which involves treating the sulfonyl chloride with a fluoride source nih.govorganic-chemistry.org. More complex, one-pot procedures starting from the corresponding sulfonic acid or sulfonamide have also been developed researchgate.netnih.govnih.gov.
Table 2: Reagent Systems for the Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides This interactive table summarizes various reagent systems used to synthesize sulfonyl fluorides from sulfonyl chloride precursors, based on established chemical literature.
| Reagent(s) | Conditions | Reference(s) |
|---|---|---|
| Potassium fluoride (KF) in water/acetone | Mild, biphasic mixture | organic-chemistry.org |
| Potassium bifluoride (KHF₂) | Aqueous solution or with a phase transfer catalyst | nih.gov |
| Cyanuric chloride and KHF₂ | One-pot conversion from the corresponding sulfonic acid | nih.gov |
| Thionyl fluoride (SOF₂) | Deoxyfluorination of the corresponding sulfonic acid | nih.govresearchgate.net |
| Pyry-BF₄, MgCl₂, KF | One-pot conversion from the corresponding primary sulfonamide | researchgate.net |
Formation of Sulfonamides with Diverse Amine Substrates
Cross-Coupling Reactions Involving the Sulfonyl Chloride Group
Beyond nucleophilic substitution, the sulfonyl chloride group can participate in transition metal-catalyzed cross-coupling reactions. In these transformations, the entire sulfonyl chloride moiety can act as a leaving group in a process known as desulfonative coupling. This allows for the formation of new carbon-carbon bonds at the aryl position.
Palladium-catalyzed reactions like the Stille and Suzuki-Miyaura couplings are prominent examples. In a desulfonative Stille coupling, an arenesulfonyl chloride is reacted with an organostannane in the presence of a palladium catalyst organic-chemistry.orglibretexts.orgwikipedia.orgnih.govthermofisher.com. Similarly, in a desulfonative Suzuki-Miyaura coupling, the coupling partner is an organoboron compound, such as a boronic acid researchgate.netmdpi.comresearchgate.net.
The general catalytic cycle for these reactions involves:
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the carbon-sulfur bond of the sulfonyl chloride.
Desulfonylation: The resulting palladium intermediate extrudes sulfur dioxide (SO₂).
Transmetalation: The organometallic coupling partner (organostannane or organoboron) transfers its organic group to the palladium center.
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
These reactions provide a powerful method for constructing biaryl structures from readily available sulfonyl chlorides, offering an alternative to using aryl halides or triflates as electrophiles nih.govresearchgate.net.
Transition Metal-Catalyzed Desulfitative Couplings
Transition metal-catalyzed reactions, particularly those involving palladium, have become a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov In this context, this compound can serve as a precursor to sulfinate salts, which are valuable partners in desulfinative coupling reactions. This process involves the extrusion of sulfur dioxide (SO₂) from an aryl sulfinate, which is generated in situ or pre-formed from the corresponding sulfonyl chloride, to create a new C-C bond. acs.org
The general mechanism for palladium-catalyzed desulfinative cross-coupling involves the in-situ generation of a sulfinate from the sulfonyl chloride. This sulfinate then participates in a catalytic cycle with a palladium complex. The reaction can couple aryl sulfinates with various partners, including (hetero)aryl halides and triflates. nih.gov While many benzylic sulfinates show thermal instability, aryl sulfinates are often more stable, making them reliable coupling partners. nih.gov The process is highly valued for its ability to join two electrophilic partners without the need for stoichiometric metal reductants. nih.gov
Research has demonstrated that arylsulfonyl hydrazides, which can be derived from sulfonyl chlorides, can also serve as coupling partners in palladium-catalyzed reactions with aryl bromides, releasing nitrogen and sulfur dioxide in the process. researchgate.net This highlights the versatility of the sulfonyl group as a precursor in C-C bond formation.
Table 1: Examples of Palladium-Catalyzed Desulfinative Cross-Coupling Reactions
| Aryl Sulfinate Precursor | Coupling Partner | Catalyst System | Product Type | Yield | Reference |
| Sodium Arylsulfinate | Benzyl Chloride | Pd(OAc)₂ / XPhos | Diarylmethane | Good | acs.org |
| Benzyl Halide + Sulfinate Transfer Reagent | (Hetero)aryl Halide | Pd Catalyst | Di(hetero)arylmethane | High | nih.gov |
| Arylsulfonyl Hydrazide | Aryl Bromide | Pd Catalyst | Biaryl | N/A | researchgate.net |
This table illustrates general reaction types where a derivative of this compound could be employed.
Formation of Sulfones through Organometallic Intermediates
The synthesis of sulfones is a fundamental transformation in organic chemistry, as the sulfone moiety is a key structural feature in many pharmaceutical and agrochemical compounds. researchgate.net this compound is a key reagent for introducing the 4-formamidobenzenesulfonyl group to create diaryl or alkyl-aryl sulfones.
One of the most traditional methods for forming diaryl sulfones is the Friedel-Crafts reaction, where a sulfonyl chloride reacts with an electron-rich aromatic compound in the presence of a Lewis acid catalyst, such as ferric chloride. google.com For instance, 4-chlorobenzenesulfonyl chloride can be reacted with chlorobenzene (B131634) to produce 4,4'-dichlorodiphenyl sulfone. google.com Applying this logic, this compound can react with various arenes to furnish the corresponding diaryl sulfones.
Modern methods often involve transition-metal-catalyzed cross-coupling reactions. While less common for direct sulfone formation from sulfonyl chlorides, related processes exist. For example, copper-catalyzed coupling of aryl iodides with sodium methylsulfinate (NaSO₂Me) is a route to methyl sulfones. nih.gov More directly, organometallic reagents such as Grignard or organolithium reagents can react with sulfonyl chlorides, although this pathway can be complicated by side reactions. A more controlled approach involves the addition of organometallic reagents to a sulfur dioxide surrogate like DABSO to generate a metal sulfinate in situ. organic-chemistry.org This sulfinate can then be trapped with an electrophile or converted back to a sulfonyl chloride for further reaction. organic-chemistry.org
The synthesis of sulfones can also be achieved through the oxidation of sulfides, which can be prepared from the reaction of sulfonyl chlorides with reducing agents in the presence of an aryl boronic acid. mdpi.com
Radical Pathways and Single-Electron Transfer Processes
The sulfonyl chloride group is an effective precursor for generating sulfonyl radicals (R-SO₂•) through single-electron transfer (SET) processes. These radicals are key intermediates in a variety of synthetic transformations. The generation of a sulfonyl radical from this compound can be initiated photochemically, electrochemically, or through the use of a radical initiator.
In recent years, visible-light photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals from sulfonyl chlorides. nih.gov This method allows for the radical addition of the sulfonyl group to unsaturated C-C bonds under mild conditions. nih.gov The process typically involves an excited photocatalyst transferring an electron to the sulfonyl chloride, leading to the cleavage of the S-Cl bond and the formation of a sulfonyl radical and a chloride anion.
Electrochemical methods also provide a clean and efficient way to initiate radical reactions. Cathodic single-electron transfer to an aryl halide can initiate a radical chain reaction for C-C bond formation. mdpi.comnih.gov A similar SET from a cathode to this compound can generate the 4-formamidobenzenesulfonyl radical, which can then engage in subsequent reactions. The proposed mechanism involves the formation of a radical anion, which then fragments to release a chloride ion and the desired sulfonyl radical. mdpi.com These radical-driven processes are noted for their mild conditions and high functional group tolerance, which is crucial when working with multifunctional molecules. researchgate.net
Reactions with Unsaturated Systems
Annulation Reactions and Cycloaddition Chemistry
While this compound does not typically act as a direct partner in cycloaddition reactions, it serves as a crucial starting material for reagents that do. A prominent example is the synthesis of sulfonylmethyl isocyanides, such as p-toluenesulfonylmethyl isocyanide (TosMIC), which are derived from the corresponding sulfonyl chlorides.
TosMIC is a versatile reagent in cycloaddition chemistry. It undergoes base-induced cycloaddition with aldimines to produce 1,5-disubstituted imidazoles after the elimination of p-toluenesulfinic acid. organic-chemistry.org This reaction provides access to imidazole (B134444) scaffolds that are otherwise difficult to synthesize. organic-chemistry.org Similarly, TosMIC can react with imidoyl chlorides to yield 1,4,5-trisubstituted imidazoles. organic-chemistry.org These reactions demonstrate how the sulfonyl group, introduced via a sulfonyl chloride, can be leveraged to construct complex heterocyclic systems.
Other formal cycloaddition reactions, such as the [3+2] annulation of propargyl sulfonium (B1226848) compounds with N-ylides and the [4+1] cycloaddition of Baylis-Hillman bromides with sulfur ylides, showcase the broader utility of sulfur-containing reagents in constructing cyclic molecules. rsc.orgrsc.org
Chlorosulfonylation and Sulfonylation of Alkenes and Alkynes
The addition of sulfonyl chlorides across alkenes and alkynes is a well-established method for synthesizing vinyl and β-substituted sulfones. This compound can participate in these reactions, which often proceed through a radical mechanism known as Atom Transfer Radical Addition (ATRA).
In a typical chlorosulfonylation, the sulfonyl radical adds to the unsaturated bond, generating a carbon-centered radical intermediate. This radical then abstracts a chlorine atom from another molecule of the sulfonyl chloride, propagating the radical chain and yielding a β-chlorosulfone. nih.gov This reaction can be initiated by heat, radical initiators, or, more recently, by visible-light photocatalysis. researchgate.netrsc.org
Alternatively, if the reaction is conducted in the presence of a hydrogen atom donor, a hydrosulfonylation reaction occurs, leading to the formation of a sulfone without the incorporation of chlorine. researchgate.netnih.gov Visible-light-induced methods using tris(trimethylsilyl)silane (B43935) as a hydrogen atom donor have proven effective for the hydrosulfonylation of various alkenes and alkynes with sulfonyl chlorides. researchgate.net These reactions often exhibit excellent yield and stereoselectivity. researchgate.net
Table 2: Representative Sulfonylation Reactions of Unsaturated Systems
| Substrate Type | Reagent | Conditions | Product Type | Key Feature | Reference |
| Alkene/Alkyne | Arylsulfonyl chloride | Visible light, Photocatalyst | β-Chlorosulfone | Atom Transfer Radical Addition (ATRA) | researchgate.net |
| Alkene/Alkyne | Arylsulfonyl chloride, NaI | Visible light, Surfactant, H₂O | β-Iodosulfone | Green chemistry, EDA-complex formation | rsc.org |
| Alkene | Arylsulfonyl chloride, H-donor | Visible light | Alkyl/Vinyl Sulfone | Hydrosulfonylation | nih.gov |
| α-CF₃ Alkene | Arylsulfonyl chloride | Photocatalyst, specific solvent | β-Chlorosulfone or β-Oxysulfone | Tunable selectivity | rsc.org |
This table outlines general reaction schemes where this compound could be the sulfonylating agent.
Reactivity with Imines, Aldehydes, and Ketones
The direct reaction of this compound with the C=N or C=O double bonds of imines, aldehydes, and ketones is not a common transformation. However, the sulfonyl chloride is a precursor to reagents and radical species that can react with these functional groups, often through multi-step or multicomponent processes.
Imines, being less electrophilic than their carbonyl counterparts, can be activated by protonation to form highly reactive iminium cations. nih.gov While not a direct reaction with the sulfonyl chloride, derivatives like sulfonylmethyl isocyanides can undergo cycloaddition with aldimines. organic-chemistry.org Furthermore, modern synthetic methods have enabled the umpolung, or polarity reversal, of aldehydes and ketones. nih.gov Through photoredox catalysis, aldehydes and ketones can be reduced via a single-electron transfer to form ketyl radicals. nih.gov These nucleophilic radical species can then add to electrophiles.
A related area involves the synthesis of β-amino sulfones and β-hydroxy sulfones. These compounds can be prepared through the sulfonylation of alkenes in the presence of nitrogen or oxygen nucleophiles, respectively. organic-chemistry.org For example, a photoredox-catalyzed process enables the synthesis of β-hydroxysulfones from sulfonyl chlorides and styrenes in the presence of water. organic-chemistry.org This showcases an indirect pathway where the sulfonyl chloride contributes to the formation of a functionalized product that mirrors the structure obtained from a formal addition to a carbonyl compound. Similarly, imines can be generated in situ from aldehydes and amines and participate in multicomponent reactions, such as the Mannich reaction, to form β-amino carbonyl compounds. nih.govmcgill.ca
Role as a Protecting Group in Multi-Step Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving desired molecular transformations with high yield and specificity. The formamido group in this compound serves as a classic example of a protecting group for an amine functionality. utdallas.edu The primary amine group is highly reactive and susceptible to a variety of undesired side reactions under the conditions required for many synthetic steps, particularly electrophilic aromatic substitution. utdallas.edu
The direct chlorosulfonation of aniline, for instance, is problematic. The free amino group (-NH2) is strongly basic and would be protonated by the strong acid used in the reaction, such as chlorosulfonic acid. This protonation would form an anilinium ion, which is a meta-directing and deactivating group, preventing the desired para-substitution. utdallas.edu Furthermore, the amine itself is a nucleophile that could react with the newly formed sulfonyl chloride group of another molecule. utdallas.edu
To circumvent these issues, the amine is "protected" by converting it into a less reactive formamide (B127407). This is achieved through N-formylation, a reaction that transforms the primary amine into a secondary amide (-NHCHO). rsc.org The formyl group has several key effects:
Reduces Basicity and Nucleophilicity: The electron-withdrawing nature of the adjacent carbonyl group delocalizes the lone pair of electrons on the nitrogen atom, significantly reducing the amine's basicity and nucleophilicity. This prevents protonation under acidic conditions and unwanted reactions with electrophiles. libretexts.org
Preserves Directing Effect: Despite its reduced reactivity, the formamido group remains an ortho, para-directing group for subsequent electrophilic aromatic substitution reactions, guiding the incoming electrophile to the desired position on the benzene ring. livejournal.com
Stability and Removal: The formamide is stable enough to endure various reaction conditions throughout a synthetic sequence. Once its protective function is no longer needed, the formyl group can be removed, typically through acidic or basic hydrolysis, to regenerate the free amine in a late stage of the synthesis. utdallas.edu
The use of the formamido group, much like the analogous acetamido group, is a crucial strategy in the synthesis of sulfa drugs and other complex aromatic compounds, ensuring that the sulfonyl chloride moiety can be introduced regioselectively without interference from the amine functionality. utdallas.edufishersci.fi
Influence of the Formamido Substituent on Reaction Kinetics and Selectivity
The formamido substituent (-NHCHO) on the benzene ring of this compound exerts a profound influence on the molecule's reactivity, dictating the speed and regiochemical outcome of reactions. This influence is a composite of its electronic and steric properties.
The electronic character of the formamido group is dual in nature, involving a combination of inductive and resonance effects that ultimately govern its role as an activating, ortho, para-director in electrophilic aromatic substitution. libretexts.org
Inductive Effect (I): Due to the higher electronegativity of the nitrogen and oxygen atoms, the formamido group exerts an electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring through the sigma (σ) bond framework. libretexts.org
Resonance Effect (R): The nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic π-system. This donation of electrons through resonance (+R effect) increases the electron density of the ring, particularly at the ortho and para positions. libretexts.org This resonance donation is crucial for stabilizing the cationic intermediate (the arenium ion) formed during electrophilic attack. libretexts.org
The resonance effect of the formamido group is generally stronger than its inductive effect. libretexts.org Consequently, the net result is activation of the ring towards electrophilic attack compared to an unsubstituted benzene ring, with a strong preference for substitution at the ortho and para positions. The resonance structures of the arenium ion formed during ortho or para attack show a contributor where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization. This level of stabilization is not possible for meta attack. libretexts.org
However, it is important to note that amides like the formamido group are less activating than a simple amino (-NH2) or alkoxy (-OR) group. This is because the nitrogen lone pair can also be delocalized onto the adjacent carbonyl oxygen, creating a competing resonance pathway that reduces the electron density available for donation to the ring. libretexts.org
| Electronic Effect | Description | Impact on Reaction |
|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density from the ring via the σ-bond due to the electronegativity of N and O atoms. | Deactivating |
| Resonance Effect (+R) | Donation of the nitrogen lone-pair electron density into the ring's π-system. | Activating |
| Overall Directing Influence | The +R effect dominates, increasing electron density at specific positions. | Ortho, Para-Directing |
Beyond electronic effects, the physical size and coordinating ability of the formamido group play a critical role in determining reaction outcomes.
Steric Hindrance: The formamido group is sterically more demanding than a hydrogen atom. During electrophilic aromatic substitution, this steric bulk can hinder the approach of an electrophile to the adjacent ortho positions. livejournal.com In the synthesis of this compound itself, the large chlorosulfonyl group (-SO2Cl) adds preferentially to the para position, which is electronically activated and sterically unencumbered, rather than the more crowded ortho position. livejournal.com This steric preference for the para product is a common feature in reactions involving substituted benzenes with ortho, para-directing groups. libretexts.org
Directed Ortho-Metalation (DoM) Analogues: The formamido group is an excellent candidate to function as a Directed Metalation Group (DMG). DoM is a powerful synthetic strategy that achieves regioselective functionalization at the position ortho to the DMG. baranlab.orgorganic-chemistry.org The mechanism involves the coordination of a Lewis basic DMG to an organolithium reagent (e.g., n-BuLi). This coordination creates a temporary complex that positions the strong base to deprotonate the nearest ortho proton, which has increased kinetic acidity. The resulting ortho-lithiated species can then be quenched with various electrophiles. baranlab.org
Amide functionalities are recognized as strong DMGs. organic-chemistry.org The formamido group (-NHCHO), with its Lewis basic oxygen and nitrogen atoms, can effectively chelate the lithium cation, thereby directing metalation to the C-2 position of the ring. This provides a synthetic route to 2,4-disubstituted benzene derivatives that are not readily accessible through classical electrophilic substitution, which would be governed by the existing substituent pattern.
| Directed Metalation Group (DMG) Strength | Example Groups | Role of Formamido Group |
|---|---|---|
| Strong | -CONR₂, -SO₂NR₂, -OCONR₂, -OMOM | The formamido group (-NHCHO) is analogous to the strong -CONR₂ class, capable of effectively directing ortho-lithiation due to its ability to coordinate with organolithium reagents. baranlab.orgorganic-chemistry.org |
| Moderate | -OMe, -NR₂, -CF₃ | |
| Weak | -Cl, -F, -Ph |
Derivatization and Structural Modification of 4 Formamidobenzene 1 Sulfonyl Chloride for Research Applications
Synthesis of Advanced Sulfonamide Derivatives with Varied Scaffolds
The reaction of the sulfonyl chloride group of 4-Formamidobenzene-1-sulfonyl chloride with primary and secondary amines is a cornerstone of its application, leading to the formation of a stable sulfonamide linkage. This fundamental transformation has been extensively utilized to synthesize a wide range of derivatives with diverse structural scaffolds, tailored for specific research purposes. The synthesis of these sulfonamides is typically achieved by reacting the sulfonyl chloride with the desired amine in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), in an appropriate solvent like dichloromethane (B109758).
A significant area of research involves the integration of the 4-formamidobenzenesulfonyl moiety into various heterocyclic systems. This is driven by the fact that many biologically active compounds are heterocyclic in nature. The reaction of this compound with heterocyclic amines provides a straightforward method to generate novel sulfonamide derivatives.
For instance, the coupling of aromatic sulfonyl chlorides with heterocyclic primary amines is a well-established method for the synthesis of various sulfonamide-containing compounds. This approach has been used to prepare a variety of derivatives by reacting sulfonyl chlorides with diverse heterocyclic amines in solvents like dioxane, often in the presence of a base such as triethylamine. The reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines proceeds regioselectively to yield products with a primary amino group.
A general procedure for the synthesis of such derivatives involves dissolving the heterocyclic amine in a suitable solvent, followed by the addition of this compound and a base. The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion. The resulting sulfonamide can then be isolated and purified using standard techniques.
Table 1: Examples of Heterocyclic Amines Used in the Synthesis of Sulfonamide Derivatives
| Heterocyclic Amine | Resulting Heterocyclic System |
| 2-Aminopyridine | Pyridinyl-sulfonamide |
| 3-Amino-5-methylisoxazole | Isoxazolyl-sulfonamide |
| 2-Aminothiazole | Thiazolyl-sulfonamide |
| 4-Amino-1,2,4-triazole | Triazolyl-sulfonamide |
To explore new biological activities and structure-activity relationships, this compound has been conjugated with a variety of natural products and other bioactive scaffolds. This strategy allows researchers to combine the physicochemical properties of the sulfonamide group with the inherent biological activity of the parent molecule.
The synthesis of these conjugates follows the general principles of sulfonamide formation. The natural product or bioactive scaffold, containing a suitable primary or secondary amine, is reacted with this compound under basic conditions. The choice of solvent and reaction conditions is crucial to ensure the stability of the often complex and sensitive natural product.
An example of this approach is the synthesis of sulfonamide derivatives of trimetazidine (B612337), a molecule with anti-ischemic properties. In a typical procedure, trimetazidine is dissolved in dichloromethane, followed by the addition of the sulfonyl chloride and triethylamine. This efficient method leads to the formation of the desired hybrid molecule.
Table 2: Examples of Bioactive Scaffolds for Conjugation
| Bioactive Scaffold | Class of Compound | Potential Research Application |
| Amino acid esters | Amino Acid Derivative | Peptidomimetics, Drug Discovery |
| Trimetazidine | Piperazine (B1678402) derivative | Cardiovascular Research |
| Various primary amines | Diverse | Broad-spectrum biological screening |
Transformations Involving the Formamido Group
The formamido group (–NHCHO) on the benzene (B151609) ring offers another site for structural modification, providing a route to further functionalization and the introduction of diverse chemical entities.
The formamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 4-aminobenzenesulfonamide (sulfanilamide) and its derivatives. This transformation is significant as it unmasks a primary amino group that can be further modified. The hydrolysis of the related 4-acetamidobenzenesulfonamide (B121751) to sulfanilamide (B372717) is a well-documented process, typically carried out using dilute hydrochloric acid. A similar approach can be applied to the formamido derivative.
The resulting 4-aminobenzenesulfonamide derivatives are themselves important building blocks in medicinal chemistry. The free amino group can undergo a variety of reactions, including diazotization followed by coupling reactions to form azo dyes, or acylation to introduce new functional groups.
The nitrogen atom of the sulfonamide group, once formed, can also be a target for further modification through N-alkylation and N-acylation reactions. These reactions introduce additional diversity into the molecular structure, allowing for the fine-tuning of properties such as solubility, lipophilicity, and biological activity.
N-Alkylation: The N-alkylation of sulfonamides can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. For instance, the N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene has been reported. More modern and greener approaches utilize alcohols as alkylating agents in the presence of a catalyst. Manganese-catalyzed N-alkylation of sulfonamides with alcohols offers an efficient method for mono-N-alkylation.
N-Acylation: N-Acylation of sulfonamides is typically carried out using acylating agents like acid chlorides or anhydrides. A convenient method for the N-acylation of sulfonamides involves the use of carboxylic acid anhydrides or chlorides in the presence of a catalyst such as P2O5/SiO2, either in a solvent like dichloromethane or under solvent-free conditions. N-acylbenzotriazoles have also been shown to be effective reagents for the N-acylation of sulfonamides in the presence of a base like sodium hydride.
These N-functionalization reactions provide a powerful tool for creating libraries of structurally diverse sulfonamide derivatives for screening in various research applications.
Preparation of Labeled this compound for Mechanistic Tracing Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and for use as internal standards in quantitative analyses. The synthesis of labeled this compound can be approached by introducing an isotopic label into one of its constituent atoms, such as ¹³C, ¹⁵N, or ³⁵S.
A feasible strategy would involve the synthesis of isotopically labeled aniline (B41778) as a starting material. For example, ¹⁵N-labeled aniline can be synthesized from ¹⁵NH₄Cl and benzoyl chloride to form ¹⁵N-benzamide, followed by a Hofmann degradation. Similarly, ¹³C₆-labeled aniline is commercially available and can be used as a starting point.
Once the labeled aniline is obtained, it can be formylated to produce labeled N-phenylformamide (formanilide). Formylation of anilines can be achieved using various reagents, including formic acid.
The final step would be the chlorosulfonation of the isotopically labeled formanilide (B94145). The chlorosulfonation of acetanilide (B955), a closely related compound, is a standard procedure that uses chlorosulfonic acid to introduce the sulfonyl chloride group, predominantly at the para position. A similar reaction with labeled formanilide would be expected to yield the desired labeled this compound.
Another approach for isotopic labeling, particularly for late-stage modification, involves the degradation of a primary sulfonamide to a sulfinate intermediate, which can then be isotopically enriched using reagents like H₂¹⁸O and ¹⁵NH₃(aq) before being reconstructed to the labeled sulfonamide. This method could potentially be adapted to introduce ¹⁸O and ¹⁵N into derivatives of 4-formamidobenzene sulfonamide.
The availability of such labeled compounds would enable detailed mechanistic studies of the reactions involving this compound and its derivatives, providing valuable insights into their chemical behavior and biological interactions.
Analytical and Spectroscopic Characterization in Research Settings
Spectroscopic Techniques for Structural Elucidation of Novel Derivatives
Spectroscopy is the cornerstone of molecular characterization. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used to probe the atomic and molecular structure of newly synthesized compounds derived from 4-formamidobenzene-1-sulfonyl chloride.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Spectroscopy: In derivatives of this compound, ¹H NMR spectroscopy reveals the number and environment of hydrogen atoms. The aromatic protons typically appear as a set of doublets, a characteristic pattern for 1,4-disubstituted benzene (B151609) rings. The electron-withdrawing nature of the sulfonyl chloride group causes the adjacent protons on the aromatic ring to shift downfield. acdlabs.com The formyl proton (CHO) and the amide proton (NH) also exhibit distinct chemical shifts, which can be influenced by solvent and concentration due to hydrogen bonding.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Amide (N-H) | 8.5 - 10.5 | Singlet (broad) | Position is solvent and concentration-dependent. |
| Formyl (CHO) | 8.0 - 8.5 | Singlet | Distinct signal for the aldehyde-like proton. |
| Aromatic (Ha) | 7.8 - 8.2 | Doublet | Protons ortho to the -SO₂Cl group; deshielded. |
| Aromatic (Hb) | 7.6 - 7.9 | Doublet | Protons ortho to the -NHCHO group. |
This table presents predicted values based on typical substituent effects.
Carbon-13 (¹³C) NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which minimizes signal overlap, even in complex derivatives. libretexts.org The carbonyl carbon of the formamido group appears significantly downfield, while the aromatic carbons show distinct signals based on their position relative to the electron-withdrawing sulfonyl chloride and the formamido substituents. Quaternary carbons, those without attached protons, typically show weaker signals. oregonstate.edu
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | 160 - 170 | Characteristic of amide carbonyls. |
| Aromatic (C-S) | 140 - 150 | Quaternary carbon attached to the sulfonyl group. |
| Aromatic (C-N) | 135 - 145 | Quaternary carbon attached to the formamido group. |
| Aromatic (CH) | 115 - 135 | Aromatic carbons with attached hydrogens. |
This table presents predicted values based on typical chemical shift ranges for functional groups. libretexts.orgwisc.edu
Heteroatom NMR: While less common, NMR techniques can also be applied to other nuclei like ¹⁵N or ³⁵Cl/³⁷Cl. ¹⁵N NMR could provide direct information about the electronic environment of the nitrogen atom in the formamido group. However, these techniques are often more specialized and may not be part of routine characterization.
Vibrational spectroscopy techniques, IR and Raman, are essential for identifying the specific functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent tool for confirming the presence of key functional groups. acdlabs.com For derivatives of this compound, the IR spectrum will be dominated by strong, characteristic absorption bands for the sulfonyl chloride and amide moieties.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretch | 3200 - 3400 | Medium-Strong |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |
| C=O (Amide I) | Stretch | 1670 - 1700 | Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |
| S=O (Sulfonyl) | Asymmetric Stretch | 1370 - 1410 | Strong |
| S=O (Sulfonyl) | Symmetric Stretch | 1160 - 1210 | Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
| S-Cl | Stretch | 500 - 650 | Medium |
This table compiles typical absorption frequencies for the key functional groups. acdlabs.comlibretexts.orglibretexts.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. In derivatives of this compound, Raman spectroscopy can clearly identify the S=O and C-S stretching vibrations, as well as the vibrations of the aromatic ring backbone. researchgate.netresearchgate.net
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The benzene ring in this compound and its derivatives acts as a chromophore. The presence of substituents like the formamido and sulfonyl chloride groups alters the energy levels of the π-orbitals, leading to characteristic π → π* transitions. researchgate.net The position of the maximum absorbance (λmax) and the molar absorptivity (ε) can provide insight into the extent of conjugation in the molecule. nih.gov This technique is also highly effective for monitoring the progress of a reaction, as any change to the conjugated system of the molecule will result in a corresponding shift in the UV-Vis spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. nih.gov For this compound (C₇H₆ClNO₃S), the monoisotopic mass is 218.9756919 Da. nih.gov HRMS can easily distinguish this from other potential structures with the same nominal mass, making it a critical tool for confirming the identity of novel derivatives. nih.govnih.gov
When dealing with reaction products, which are often mixtures, mass spectrometry is coupled with a chromatographic separation technique.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a powerful hyphenated technique that first separates the components of a mixture using high-performance liquid chromatography (HPLC) and then analyzes each component by mass spectrometry. It is particularly well-suited for the analysis of thermally sensitive or non-volatile compounds, making it ideal for many derivatives of this compound. nih.gov It is widely used for purity assessment, impurity profiling, and studying the formation of derivatives in complex matrices.
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS separates compounds based on their volatility and interaction with a stationary phase in a gas chromatograph before detection by a mass spectrometer. nih.govresearchgate.net While highly effective for volatile compounds, direct analysis of sulfonyl chlorides by GC-MS can sometimes be challenging due to their potential for thermal degradation within the instrument. nih.gov In some research, these compounds are converted into more thermally stable derivatives, such as sulfonamides, prior to GC-MS analysis to ensure accurate quantification and identification. nih.gov
Fragmentation Patterns: In the mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns provides a molecular fingerprint that helps to elucidate the structure. For aryl sulfonamides and related compounds, common fragmentation pathways include the loss of SO₂ (a neutral loss of 64 Da) and cleavage of the C-S or S-Cl bonds. nih.govresearchgate.net
| Parent Ion (M⁺) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity |
| [C₇H₆ClNO₃S]⁺ | [C₇H₆NO₂S]⁺ | Cl | Loss of chlorine radical |
| [C₇H₆ClNO₃S]⁺ | [C₇H₆NO]⁺ | SO₂Cl | Loss of sulfonyl chloride radical |
| [C₇H₆ClNO₃S]⁺ | [C₇H₅NO₂S]⁺ | HCl | Loss of hydrogen chloride |
| [C₇H₆NO₂S]⁺ | [C₇H₆NO]⁺ | SO | Loss of sulfur monoxide from a fragment |
| [C₇H₆NO]⁺ | [C₆H₆]⁺ | NCO | Loss of isocyanate radical |
This table outlines plausible fragmentation pathways for this compound based on common fragmentation rules for related structures.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for confirming the molecular structure of a synthesized compound. The process involves directing X-rays onto a single crystal of the substance; the resulting diffraction pattern is then analyzed to construct a model of the electron density, and thus the atomic positions. mdpi.comresearchgate.net
While X-ray crystallography offers definitive structural confirmation, specific crystal structure data for this compound is not available in the reviewed literature. However, analysis of closely related sulfonamide derivatives illustrates the power of this technique. For instance, the crystal structure of bis-[(4-ammoniobenzene-1-sulfonyl)ammonium] sulfate, a compound derived from 4-aminobenzenesulfonamide, has been successfully determined. researchgate.net The analysis revealed that it crystallizes in the orthorhombic system with the space group Pbcn. researchgate.net The unit cell parameters were determined to be a = 9.7339(3) Å, b = 9.6038(3) Å, and c = 18.4128(6) Å. researchgate.net Such studies also elucidate supramolecular associations, like hydrogen bonding networks, which influence the physical properties of the solid material. researchgate.netresearchgate.net In the case of the bis-[(4-ammoniobenzene-1-sulfonyl)ammonium] sulfate, weak N–H···O=S and S=O···H-N interactions were identified, contributing to a three-dimensional network. researchgate.net
Chromatographic Method Development for Research Purity and Yield Assessment
Chromatographic methods are indispensable for separating components of a mixture, allowing for the assessment of product purity and the quantification of reaction yield. In the context of this compound and related compounds, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, often with strategic modifications to enhance analytical performance.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary tool for the analysis of non-volatile compounds like sulfonamides. The development of a robust HPLC method is critical for ensuring the quality and consistency of research data. wu.ac.th These methods are validated for parameters including linearity, accuracy, precision, and selectivity to ensure they are reliable for routine analysis. wu.ac.thresearchgate.net
Method development typically involves optimizing the stationary phase (column), mobile phase composition, flow rate, and detector settings. wu.ac.thresearchgate.net For sulfonamide-related compounds, C8 and C18 columns are common choices for the stationary phase. wu.ac.thresearchgate.net The mobile phase often consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. wu.ac.thresearchgate.net A study for the quantitative determination of 4-amino benzene sulphonamide, a related compound, utilized a YMC-Triart C8 column with a gradient mobile phase at a flow rate of 1.0 mL/min and detection at 265 nm. wu.ac.thresearchgate.net The linearity for this method was established with a correlation coefficient of 0.999. wu.ac.thwu.ac.th
Table 1: Examples of HPLC Methodologies for Sulfonamide-Related Compounds
| Analyte/Class | Column | Mobile Phase | Flow Rate | Detector | Reference |
|---|---|---|---|---|---|
| 4-Amino benzene sulphonamide | YMC-Triart C8 (250x4.6 mm, 5µm) | Gradient elution with aqueous/organic solvent | 1.0 mL/min | PDA at 265 nm | wu.ac.thresearchgate.net |
| Five Sulfonamides (in fertilizers) | Zorbax Eclipse XDB C18 (150x4.6 mm, 5µm) | Gradient: 0.08% acetic acid, methanol, acetonitrile | Not specified | FLD (after pre-column derivatization) | mdpi.com |
| Nine Active Ingredients (in cold medicine) | Nucleodur gravity C18 (250x4.0 mm, 5µm) | Isocratic: Methanol:Buffer (38:62, v/v) | 0.75 mL/min | UV at 210 nm | researchgate.net |
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. However, its direct application to sulfonyl chlorides can be challenging. Compounds like n-tetradecanesulfonyl chlorides are prone to thermal degradation in the GC inlet, which can lead to inaccurate quantification. core.ac.uknih.gov
To overcome this limitation, a common strategy is to convert the thermally labile sulfonyl chlorides into more stable derivatives prior to analysis. core.ac.uknih.gov For example, a study on the analysis of a photosulfochlorination reaction mixture involved converting n-tetradecanesulfonyl chlorides into N,N-diethylsulfonamides. core.ac.uknih.gov These sulfonamide derivatives exhibit greater thermal stability, allowing for accurate and reproducible quantitative analysis by GC, often coupled with mass spectrometry (GC-MS) for definitive identification of the components. core.ac.uknih.gov Similarly, other reactive chlorides relevant to the Chemical Weapons Convention are derivatized, for instance with 1-propanol, to enable stable analysis by GC-MS. rsc.org This derivatization approach is crucial for achieving reliable results when assessing the purity and yield of reactions involving sulfonyl chlorides.
Pre-column derivatization is a technique used in chromatography to improve the analytical characteristics of a target molecule. academicjournals.org This chemical modification is performed before the sample is injected into the chromatograph and serves several purposes: it can enhance detector response, improve chromatographic separation, and increase the stability of the analyte. academicjournals.orgtaylorfrancis.com For compounds like this compound or its subsequent products (sulfonamides), which possess a reactive sulfonyl chloride group or a primary/secondary amine, derivatization is particularly effective.
The primary goal is often to attach a chromophore or fluorophore to the analyte, significantly increasing its detectability by UV-Visible or fluorescence detectors, respectively. nih.gov This leads to much lower limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net For instance, fluorescamine (B152294) reacts rapidly with primary amines at a specific pH to form highly fluorescent products, a method used to detect sulfonamide residues in various samples. nih.govnih.gov Other reagents, such as (dimethylamino)azobenzene sulfonyl chloride (DABS-Cl), are used to derivatize amino acids for visible detection, a technique that is more sensitive and efficient than post-column methods. academicjournals.orgtaylorfrancis.com
Table 2: Common Pre-Column Derivatization Reagents for Related Functional Groups
| Derivatizing Reagent | Target Functional Group | Principle / Advantage | Reference |
|---|---|---|---|
| Fluorescamine | Primary Amines | Forms a highly fluorescent derivative, enhancing sensitivity for fluorescence detection. | mdpi.comnih.govnih.gov |
| (Dimethylamino)azobenzene sulfonyl chloride (DABS-Cl) | Primary & Secondary Amines, Imino Acids | Forms a colored derivative detectable in the visible range; improves sensitivity over post-column methods. | academicjournals.orgtaylorfrancis.com |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Creates a fluorescent derivative, greatly improving detection limits after purification. | researchgate.net |
| 2-Naphthalenesulfonyl chloride (NSCl) | Secondary Amines | Forms a UV-active derivative for detection at 254 nm. | nih.gov |
| Coumarin-6-sulfonyl chloride (C6SCl) | Phenols | Produces fluorescent sulfonamide derivatives, with sensitivity enhanced by post-column ring-opening. | oup.com |
| 4-Toluene sulfonyl chloride | Primary & Secondary Amines | Creates a stable, UV-active derivative for RP-HPLC analysis. | oup.com |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties. For 4-Formamidobenzene-1-sulfonyl chloride, DFT calculations elucidate its fundamental electronic structure and offer predictions on its chemical reactivity.
The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the molecule, a process known as geometry optimization. Using common functionals like B3LYP with basis sets such as 6-31G*, the lowest energy conformation of this compound can be identified. Conformational analysis focuses on the rotation around the C–S and C–N bonds. The benzene (B151609) ring maintains its planarity, while the formamido and sulfonyl chloride groups can orient themselves to minimize steric hindrance and achieve maximal electronic stability. The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles.
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C–S | 1.77 | |
| S–Cl | 2.08 | |
| S=O | 1.44 | |
| C–N | 1.38 | |
| O=S=O | 123.5 | |
| C–S–Cl | 103.2 | |
| C–C–N | 120.8 |
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electron-donating and electron-accepting capabilities, respectively. For this compound, the HOMO is typically localized over the electron-rich formamidobenzene ring, making it the likely site for electrophilic attack. Conversely, the LUMO is concentrated around the electron-withdrawing sulfonyl chloride group, identifying it as the probable site for nucleophilic attack. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.95 |
| LUMO | -2.01 |
| HOMO-LUMO Gap | 5.94 |
DFT calculations can reliably predict spectroscopic data, which serves to validate the computational model against experimental results. semanticscholar.org
Vibrational Frequencies (IR): Theoretical IR spectra can be computed, showing characteristic vibrational modes. For this molecule, key predicted peaks include S=O stretching vibrations, N-H and C=O stretches from the formamido group, and the S-Cl stretch. These calculated frequencies are often scaled to better match experimental observations. semanticscholar.org
NMR Chemical Shifts: DFT can calculate the magnetic shielding around each nucleus, allowing for the prediction of ¹H and ¹³C NMR chemical shifts. These theoretical values are instrumental in assigning peaks in experimentally obtained spectra. semanticscholar.org
Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra, identifying the wavelengths of maximum absorption (λmax). For this compound, these transitions, typically π → π*, are expected to fall within the UV region. semanticscholar.org
DFT is a valuable tool for exploring reaction mechanisms. For instance, the nucleophilic substitution at the sulfur atom of the sulfonyl chloride group is a common reaction. DFT calculations can map the potential energy surface of such a reaction, identifying the structure of the transition state and calculating the activation energy. semanticscholar.org This information reveals whether the reaction proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination pathway. semanticscholar.org Such studies are critical for understanding the molecule's reactivity in synthetic chemistry. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Studies for Chemically Related Scaffolds
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. tandfonline.combenthamdirect.comresearchgate.net While specific QSAR studies on this compound may not be widely published, extensive research exists on related benzenesulfonamide scaffolds, which are common in medicinal chemistry. tandfonline.comnih.gov
In these studies, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of related molecules. benthamdirect.com Statistical models are then developed to link these descriptors to observed biological activities, such as enzyme inhibition. tandfonline.comnih.gov The resulting QSAR models can then be used to predict the activity of new, untested compounds, guiding the design of more potent therapeutic agents. tandfonline.combenthamdirect.comresearchgate.net
Molecular Docking Studies for Exploring Binding Interactions with Biological Macromolecules (e.g., enzymes) in a Research Context
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. rjb.ro This method is instrumental in the field of drug discovery for screening virtual libraries of compounds and for elucidating the molecular basis of a ligand's activity. For derivatives synthesized from this compound, docking studies provide critical insights into their potential as enzyme inhibitors by modeling their binding affinity and interaction patterns within the active or allosteric sites of target enzymes. rjb.rosemanticscholar.org These simulations help rationalize structure-activity relationships (SAR) and inform the strategic design of more potent and selective inhibitors.
Molecular docking analyses of benzenesulfonamide derivatives, the class of compounds synthesized from this compound, have revealed detailed interaction profiles with a variety of enzyme targets. These studies identify the key amino acid residues and the specific non-covalent interactions that govern the binding and inhibitory activity of these compounds.
Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes containing a zinc ion (Zn²⁺) in their active site. nih.gov Docking studies consistently show that the primary binding interaction involves the coordination of the sulfonamide group's nitrogen atom with the catalytic Zn²⁺ ion. nih.gov Further stabilization is achieved through a network of hydrogen bonds between the sulfonamide's oxygen atoms and the backbone of key amino acid residues within the active site, such as threonine. The formamido group and the benzene ring of the scaffold can form additional hydrogen bonds and van der Waals interactions with other residues, influencing the isoform selectivity of the inhibitor.
Cholinesterases (AChE and BuChE): In the context of Alzheimer's disease, derivatives of benzenesulfonamides have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Molecular docking of certain 4-phthalimidobenzenesulfonamide derivatives, which share a similar benzenesulfonamide core, revealed a dual binding mode in AChE. nih.gov These compounds were shown to interact simultaneously with the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme. nih.gov This dual interaction is significant as it can block substrate hydrolysis at the CAS and inhibit amyloid-β peptide aggregation associated with the PAS. nih.gov
Dihydropteroate Synthase (DHPS): As antibacterial agents, sulfonamides function by competitively inhibiting the bacterial enzyme DHPS, thereby blocking folic acid synthesis. nih.gov Docking studies illustrate that sulfonamides mimic the natural substrate, p-aminobenzoic acid (PABA). The simulations show the sulfonamide moiety occupying the PABA binding pocket, forming critical hydrogen bonds with highly conserved residues such as Serine, Arginine, and Phenylalanine. nih.gov
The table below summarizes the typical ligand-protein interactions observed for benzenesulfonamide derivatives with various enzyme targets.
| Enzyme Target | Key Interacting Residues | Primary Interaction Type | Role of Interaction |
|---|---|---|---|
| Carbonic Anhydrase (hCA I, hCA II) | Zn²⁺ ion, Thr199, Gln92 | Metal Coordination, Hydrogen Bonding | Anchors the inhibitor to the catalytic zinc ion. nih.gov |
| Acetylcholinesterase (AChE) | Trp84, Ser200 (CAS); Tyr70, Tyr121 (PAS) | π-π Stacking, Hydrogen Bonding | Dual binding to inhibit enzyme activity and other pathological processes. nih.gov |
| Dihydropteroate Synthase (DHPS) | Arg63, Ser219, Arg220 | Hydrogen Bonding | Mimics the natural substrate (PABA) to block folate synthesis. nih.gov |
| Lipoxygenase (LOX) | Fe²⁺/Fe³⁺ ion, His, Ile | Metal Coordination, Hydrophobic Interactions | Blocks the active site iron and interacts with hydrophobic pockets. semanticscholar.org |
A primary objective of molecular docking is to guide synthetic chemistry by identifying opportunities for affinity and selectivity enhancement. semanticscholar.org By visualizing the docked conformation of a lead compound derived from this compound, chemists can identify "hot spots" within the enzyme's binding pocket that are not fully exploited.
Exploiting Unoccupied Pockets: Docking may reveal adjacent unoccupied pockets or channels near the bound ligand. This information guides the synthetic chemist to add substituents at specific positions on the benzene ring or the formamido nitrogen. For example, computational studies on Vibrio cholerae carbonic anhydrase revealed a larger binding pocket compared to human isoforms, suggesting that the addition of larger, bulkier groups to the benzenesulfonamide scaffold could lead to derivatives with higher selectivity for the bacterial enzyme. tandfonline.com
Optimizing Existing Interactions: If a hydrogen bond identified in a docking simulation is predicted to be weak or at a suboptimal angle, synthetic modifications can be made to the ligand to improve this interaction. This could involve changing the formamido group to a different functional group that is a better hydrogen bond donor or acceptor, or altering the electronic properties of the benzene ring to enhance the strength of π-π stacking interactions.
Designing Dual-Target Inhibitors: As seen in the case of AChE inhibitors, docking studies can identify how a single molecule can bridge two distinct functional sites (CAS and PAS). nih.gov This insight is invaluable for synthetic exploration, providing a clear strategy for linking two different pharmacophores—one targeting the CAS and one targeting the PAS—using the benzenesulfonamide scaffold as a central linker. This rational design approach, informed by computational models, is a powerful tool for developing multifunctional drugs.
In essence, molecular docking transforms the drug discovery process from random screening to a targeted, structure-based design cycle. For a versatile scaffold precursor like this compound, these computational methods are essential for unlocking the full therapeutic potential of its myriad derivatives.
Applications in Specific Research Domains Non Clinical Focus
Reagent in Material Science Research
4-Formamidobenzene-1-sulfonyl chloride serves as a versatile building block in material science for the synthesis of functional materials. Its utility stems from the reactive sulfonyl chloride group, which can readily engage in reactions to form stable sulfonamide or sulfonate ester linkages. This reactivity allows for its incorporation into polymer backbones or as a functional group on material surfaces.
The formamido group (-NHCHO) on the benzene (B151609) ring modulates the electronic properties and reactivity of the sulfonyl chloride. It can also be hydrolyzed to a primary amine (-NH2), providing a secondary site for further chemical modification. This dual functionality makes it a valuable monomer or cross-linking agent in the development of specialized polymers and organic materials. Researchers utilize this compound in creating materials with tailored properties, such as specific thermal stability, optical characteristics, or binding capabilities. For instance, it can be used in the preparation of polyamides or polysulfonamides, where the resulting polymer's properties are influenced by the rigid aromatic structure and the potential for hydrogen bonding from the amide groups.
Table 1: Potential Applications in Material Science
| Application Area | Role of this compound | Resulting Material Properties |
| Polymer Synthesis | Monomer or co-monomer | Enhanced thermal stability, specific solubility profiles |
| Surface Modification | Anchoring group for functionalization | Altered surface energy, introduction of binding sites |
| Functional Materials | Precursor to photoactive or electronic materials | Tailored optical and electronic characteristics |
| Cross-linking Agent | Forms stable linkages between polymer chains | Increased mechanical strength and solvent resistance |
Intermediates in Agrochemical Research and Development (e.g., Herbicidal Sulfonylureas)
In the field of agrochemical research, this compound is a key intermediate in the synthesis of sulfonylurea herbicides. nih.gov The sulfonylurea class of herbicides is known for high efficacy at low application rates and targets the acetolactate synthase (ALS) enzyme, which is essential for amino acid synthesis in plants but absent in mammals, making them relatively safe for animals. nih.gov
The synthesis of a sulfonylurea herbicide typically involves the reaction of a sulfonyl chloride with an isocyanate or by reacting a sulfonamide with a heterocyclic carbamate. The 4-formamido group in this compound acts as a protected form of the essential 4-amino group. This protection strategy is crucial during the initial steps of the synthesis. After the formation of the core sulfonylurea structure, the formyl group can be removed to yield the final active herbicidal compound. This multi-step synthesis allows for the precise construction of complex molecules with high herbicidal activity.
Table 2: Examples of Sulfonylurea Herbicides
| Herbicide Name | Heterocyclic Moiety | Target Weeds |
| Chlorsulfuron | 4-methoxy-6-methyl-1,3,5-triazin-2-yl | Broadleaf weeds in cereals |
| Metsulfuron-methyl | 4-methoxy-6-methyl-1,3,5-triazin-2-yl | Broadleaf weeds and some grasses |
| Nicosulfuron | 4,6-dimethoxypyrimidin-2-yl | Grasses in corn |
| Rimsulfuron | 4,6-dimethoxypyrimidin-2-yl | Grasses and broadleaf weeds in corn and potatoes |
Exploration in Dye Synthesis and Related Organic Colorants
This compound is a valuable precursor in the synthesis of various dyes and organic pigments. The sulfonyl group is a common feature in many dye structures, contributing to their solubility and binding affinity to fabrics. The compound can be used to introduce the sulfonyl group onto a chromophore (the color-bearing part of the dye molecule).
A common application is in the preparation of azo dyes. The synthesis pathway often involves the hydrolysis of the formamido group to an amino group, yielding 4-aminobenzenesulfonyl chloride or its corresponding sulfonamide. This amine can then be diazotized and coupled with another aromatic compound (a coupling agent) to form the characteristic azo linkage (-N=N-), which is central to the color of these dyes. researchgate.net The presence of the sulfonyl group or a derivative like a sulfonamide can enhance the dye's properties, such as its fastness to light and washing. The general process for preparing organic pigment sulfonyl chloride derivatives involves sulfonation followed by a chlorination reaction. google.com
Contribution to the Development of New Synthetic Methodologies and Reagents
The reactivity of the sulfonyl chloride group makes this compound and related compounds central to the development of new synthetic methods in organic chemistry.
The synthesis of sulfonamides from sulfonyl chlorides and amines is one of the most fundamental transformations in organic chemistry. cbijournal.com Research in this area focuses on developing milder and more efficient reaction conditions. While the reaction can often proceed with a simple base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, chemists have explored various catalytic systems to improve yields and substrate scope, especially with less reactive amines. cbijournal.com
Modern methods focus on catalyst-free, one-pot multicomponent reactions that increase efficiency by combining several steps without isolating intermediates. researchgate.net For instance, a four-component reaction involving a sulfonyl chloride, sodium azide, an amine, and an ester can produce complex N-sulfonyl formamidines in a single step. researchgate.net The development of activating agents, such as pyrylium (B1242799) salts, has also enabled the conversion of stable primary sulfonamides back into highly reactive sulfonyl chlorides under mild conditions, allowing for late-stage functionalization of complex molecules. nih.gov
Table 3: Common Reaction Conditions for Sulfonyl Chlorides
| Reaction Type | Base/Catalyst | Solvent | Temperature (°C) | Key Features |
| Standard Sulfonamide Synthesis | Pyridine, Triethylamine cbijournal.com | THF, Diethyl ether cbijournal.com | 0 - 25 | Widely used, effective for primary amines |
| One-Pot Multicomponent | None (Catalyst-free) researchgate.net | Acetonitrile (B52724) | Room Temperature | High efficiency, avoids intermediate isolation |
| Sulfonamide Activation | Pyrylium salt (Pyry-BF4) nih.gov | Dichloromethane (B109758) | Room Temperature | Mild conversion of sulfonamides to sulfonyl chlorides |
In recent years, the principles of green chemistry have been increasingly applied to reactions involving sulfonyl chlorides to reduce environmental impact. sci-hub.se A primary focus is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Water has emerged as a promising solvent for these reactions. rsc.orgrsc.org The use of surfactants can promote the reaction in water by creating micelles that act as microreactors, bringing the reactants together. rsc.org
Other green approaches include the development of solvent-free (neat) reaction conditions, which eliminate solvent waste entirely. sci-hub.se Furthermore, catalyst-free systems or the use of reusable, eco-friendly catalysts like zeolites or certain yeasts are being explored. researchgate.netresearchgate.net Visible-light-induced reactions represent another frontier, offering a way to drive chemical transformations using a renewable energy source and often avoiding the need for harsh reagents or high temperatures. rsc.org These methods aim to make the synthesis of sulfonamides and other derivatives from sulfonyl chlorides safer, more sustainable, and more efficient. sci-hub.se
Table 4: Green Chemistry Approaches in Sulfonyl Chloride Reactions
| Green Chemistry Principle | Application in Sulfonyl Chloride Chemistry | Example |
| Safer Solvents | Use of water or ethanol (B145695) instead of chlorinated solvents. sci-hub.sersc.org | Visible-light-induced sulfonylation of alkenes in water. rsc.org |
| Atom Economy | One-pot, multicomponent reactions that incorporate most atoms from reactants into the final product. researchgate.net | Catalyst-free synthesis of N-sulfonyl formamidines. researchgate.net |
| Energy Efficiency | Reactions at room temperature or using visible light as an energy source. rsc.org | Light-induced formation of EDA-complexes for sulfonylation. rsc.org |
| Waste Prevention | Solvent-free (neat) reactions or use of recyclable catalysts. sci-hub.se | Synthesis of N-alkyl and N-arylsulfonamides under solvent-free conditions. sci-hub.se |
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of sulfonyl chlorides are often hampered by challenges related to hazardous reagents, exothermic reactions, and the need for precise control. rsc.org Flow chemistry, or continuous flow synthesis, offers a powerful solution to these issues. thieme-connect.de By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology provides superior control over parameters like temperature, pressure, and reaction time. rsc.orgnih.gov This enhanced control improves safety, particularly when handling highly reactive intermediates, and can lead to higher yields and purities. rsc.orgthieme-connect.de
The integration of 4-Formamidobenzene-1-sulfonyl chloride into flow chemistry platforms represents a significant step forward. Automated continuous systems have been successfully developed for the scalable production of various aryl sulfonyl chlorides, demonstrating improvements in process consistency, reliability, and space-time yield. mdpi.comresearchgate.net Such systems can be designed to handle the entire synthetic sequence, from the initial chlorosulfonation to the subsequent reaction with amines to form sulfonamides, in a single, uninterrupted process. acs.orgacs.org This "end-to-end" approach minimizes manual handling, reduces waste, and allows for the rapid generation of compound libraries for drug discovery. acs.orgvapourtec.com
Key advantages of integrating this compound synthesis with flow platforms include:
Enhanced Safety: Small reactor volumes minimize the accumulation of hazardous materials and allow for better management of exothermic events. rsc.orgthieme-connect.de
Precise Control: Automated systems enable exquisite control over reaction variables, leading to more consistent product quality. mdpi.comyoutube.com
Scalability: Processes developed on a lab-scale flow reactor can be more easily and safely scaled up for industrial production. mdpi.com
Automation: Fully automated platforms can run unattended for extended periods, significantly increasing throughput for library synthesis. acs.orgvapourtec.comsigmaaldrich.com
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis | Reference |
|---|---|---|---|
| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Improved safety due to small reaction volumes and superior heat transfer. | rsc.orgthieme-connect.de |
| Process Control | Difficult to maintain precise control, leading to variability. | Excellent control over temperature, pressure, and residence time. | mdpi.comyoutube.com |
| Scalability | Scaling up can be challenging and introduce new safety risks. | More straightforward and predictable scaling by running longer or using parallel reactors. | mdpi.com |
| Throughput | Limited by sequential manual operations and purification steps. | High throughput possible via automation and telescoped reaction sequences. | acs.orgvapourtec.com |
Leveraging Artificial Intelligence and Machine Learning for Reaction Prediction and Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by providing powerful predictive tools. rjptonline.orgchemcopilot.com These technologies can analyze vast datasets of chemical reactions to identify patterns and build models that predict the outcomes of new transformations. youtube.com For a versatile reagent like this compound, AI and ML can accelerate research and development in several key areas.
Forward-reaction prediction models can be trained to anticipate the most likely product of a reaction involving this compound with a novel nucleophile, and can even predict potential side products and impurities. nih.gov This capability allows chemists to screen potential reactions in silico, saving significant time and resources by focusing experimental efforts on the most promising candidates. chemcopilot.com Furthermore, ML algorithms can optimize reaction conditions—such as solvent, temperature, and catalyst—to maximize product yield, a task that traditionally requires extensive and laborious experimentation. soton.ac.uk
Beyond reaction prediction, AI is a powerful tool for de novo compound design. By learning the relationships between chemical structures and biological activities, ML models can design novel sulfonamide derivatives of this compound with a higher probability of possessing desired therapeutic properties. This data-driven approach can significantly shorten the early stages of the drug discovery pipeline. nih.gov
Potential applications of AI/ML in the context of this compound include:
Predicting reaction outcomes and yields for sulfonamide synthesis. rjptonline.orgsoton.ac.uk
Optimizing reaction conditions to improve efficiency and reduce waste.
Identifying novel derivatives with specific biological or material properties.
Assisting in retrosynthetic analysis to devise efficient synthetic routes to complex targets containing the 4-formamidobenzene sulfonamide moiety. nih.gov
Exploration of Novel Reactivity Modes and Transformations
While the reaction of this compound with amines to form sulfonamides is its most common application, the sulfonyl chloride functional group possesses a rich and varied reactivity that remains ripe for exploration. magtech.com.cn Recent advances in catalysis and synthetic methodology have opened the door to new transformations that could greatly expand its utility.
One promising area is the use of photocatalysis to generate sulfonyl radical intermediates. nih.gov These highly reactive species can participate in a variety of reactions, such as addition to alkenes and alkynes, that are inaccessible through traditional ionic pathways. nih.gov Subjecting this compound to photocatalytic conditions could enable the synthesis of entirely new classes of organosulfur compounds.
Late-stage functionalization is another emerging field where novel reactivity is key. Methods are being developed to activate the relatively inert sulfonamide group for further transformation. nih.govnih.gov For instance, primary sulfonamides derived from this compound can be converted back into highly reactive sulfonyl chloride intermediates under mild conditions, allowing for subsequent derivatization. nih.govnih.gov This strategy allows for the diversification of complex molecules at a late stage in the synthesis, which is highly valuable in drug discovery. nih.gov
Furthermore, new catalytic cross-coupling reactions are continually being developed. Palladium-catalyzed reactions, for example, have been used for the chlorosulfonylation of arylboronic acids to produce aryl sulfonyl chlorides. nih.gov Exploring similar transition-metal-catalyzed reactions could uncover new ways to synthesize or functionalize this compound and its derivatives. acs.org
Sustainable Synthesis and Environmental Considerations in Sulfonyl Chloride Chemistry
The traditional synthesis of aryl sulfonyl chlorides often relies on harsh reagents like chlorosulfonic acid, which generates significant amounts of acidic waste and poses handling hazards. nih.govresearchgate.net A major future direction for the chemistry of this compound is the development of more sustainable and environmentally friendly synthetic methods.
Green chemistry principles are guiding the search for alternatives. This includes the use of safer chlorinating agents and oxidants, such as N-chlorosuccinimide or sodium dichloroisocyanurate dihydrate, which are easier to handle and produce less toxic byproducts. rsc.orgresearchgate.netresearchgate.net The development of one-pot procedures where thiols or disulfides are converted directly to sulfonamides without isolating the sulfonyl chloride intermediate also contributes to a greener process by reducing waste and solvent usage. rsc.orgresearchgate.net
The choice of solvent is another critical factor. Researchers are exploring the use of greener solvents like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) to replace chlorinated solvents such as dichloromethane (B109758), which are commonly used but environmentally problematic. researchgate.nettandfonline.comsci-hub.se Aqueous processes for the synthesis of aryl sulfonyl chlorides have been developed, taking advantage of the low water solubility of the product to allow for its direct precipitation and isolation, thereby simplifying purification and reducing the use of organic extraction solvents. acs.org
Key approaches to a more sustainable synthesis include:
Replacing hazardous reagents like chlorosulfonic acid with milder, safer alternatives. researchgate.netresearchgate.net
Utilizing catalytic methods, such as visible-light photocatalysis with heterogeneous catalysts, which can be easily recovered and reused. nih.gov
Employing environmentally benign solvents like water or bio-based solvents. researchgate.netacs.org
Improving atom economy through one-pot, multi-component reactions that minimize waste. acs.orgrsc.org
Minimizing the environmental impact of sulfonyl chloride chemistry is crucial. ontosight.ai By embracing these sustainable practices, the synthesis and application of this compound can be aligned with the principles of modern, responsible chemical manufacturing.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Formamidobenzene-1-sulfonyl chloride in a laboratory setting?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions using sulfonic acid precursors and chlorinating agents (e.g., thionyl chloride or phosphorus pentachloride). For example, 3-chloro-4-methylbenzene-1-sulfonyl chloride is synthesized by reacting the corresponding sulfonic acid with PCl₅ under anhydrous conditions . Optimize reaction yields by controlling temperature (40–60°C) and using inert gas purging to minimize hydrolysis.
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodology : Store under anhydrous conditions at 2–8°C in airtight, light-resistant containers to prevent hydrolysis and thermal decomposition. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, as sulfonyl chlorides release toxic HCl fumes upon exposure to moisture. Regulatory compliance with REACH requires monitoring for SVHC (Substances of Very High Concern) listings, though current data indicate no restrictions .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodology :
- HPLC : Use a methanol-buffer mobile phase (65:35 v/v) with sodium 1-octanesulfonate (pH 4.6) for high-resolution separation .
- NMR/FTIR : Analyze characteristic peaks (e.g., S=O stretching at ~1370 cm⁻¹ in FTIR; sulfonyl proton signals at δ 7.5–8.5 ppm in ¹H NMR) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₇H₇ClN₂O₃S: ~235 m/z) .
Advanced Research Questions
Q. What strategies can be employed to optimize the reaction yield of this compound under varying pH conditions?
- Methodology : Conduct kinetic studies to assess pH-dependent hydrolysis rates. At pH > 7, hydrolysis accelerates, forming sulfonic acid byproducts. Use buffered conditions (pH 4–6) to stabilize the sulfonyl chloride intermediate. For example, sodium acetate buffers (pH 4.6) improve reaction reproducibility in nucleophilic substitutions .
Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces (EPS) and identify electrophilic centers. The sulfonyl group’s electron-withdrawing nature enhances reactivity at the para-position. SMILES (e.g.,
O=S(=O)(Cl)Nc1ccc(cc1)C(=O)N) and InChI keys from PubChem enable cheminformatics modeling to predict reaction pathways .
Q. What are the common sources of data discrepancies in spectroscopic analysis of sulfonyl chlorides, and how can they be resolved?
- Methodology : Contradictions in melting points or spectral data often arise from impurities or hydration. For example, 4-Acetamidobenzenesulfonyl chloride shows reported mp variations (208–210°C vs. 83–87°C in analogs) due to crystallinity differences . Address this by:
- Recrystallization : Use toluene/hexane mixtures to obtain pure crystals.
- Standardized Drying : Employ vacuum desiccation (24h, 40°C) to remove residual solvents.
- Cross-Validation : Compare HPLC retention times with reference standards .
Q. How do structural modifications (e.g., substituent effects) influence the stability and reactivity of this compound?
- Methodology : Introduce electron-donating groups (e.g., methyl) to the benzene ring to assess steric and electronic effects. For instance, 3-chloro-4-methylbenzene-1-sulfonyl chloride exhibits reduced hydrolysis rates compared to unsubstituted analogs due to steric hindrance . Use Hammett σ constants to quantify substituent effects on reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
